molecular formula C18H18N6O5S B2829256 2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 941870-00-4

2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide

Cat. No. B2829256
CAS RN: 941870-00-4
M. Wt: 430.44
InChI Key: CBUZXPZJVYQAQZ-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C18H18N6O5S and its molecular weight is 430.44. The purity is usually 95%.
BenchChem offers high-quality 2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Compounds with related structures have been synthesized for various purposes, including the development of pharmaceuticals, exploring their chemical properties, and evaluating their potential as intermediates in organic synthesis. For example, the synthesis of pyridazino(4,5-b)indole-1-acetamide compounds has shown activity in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic applications (Habernickel, 2002) sourcesource.

Biological Activity

  • Similar molecules have been synthesized to evaluate their inhibitory potential against various enzymes, suggesting a potential research application of our compound in studying enzyme inhibition and molecular docking. For instance, N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives demonstrated activity against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) (Virk et al., 2018) sourcesource.

Antimicrobial and Anti-inflammatory Activities

  • Research into the antimicrobial and anti-inflammatory properties of acetamido pyrrolyl azoles, for instance, has shown promising results against specific bacterial strains and in anti-inflammatory assays. This highlights a possible application in the design and synthesis of new antimicrobial and anti-inflammatory agents (Sowmya et al., 2017) sourcesource.

Drug Metabolism Studies

  • Studies on the metabolism of similar compounds, focusing on their transformation and the identification of metabolites, can offer insights into how our compound might be processed in biological systems. For example, the metabolism of morpholinium 2-(4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate revealed the formation of specific metabolites, which can inform the development and safety assessment of potential drugs (Varynskyi & Kaplaushenko, 2020) sourcesource.

properties

IUPAC Name

2-[5-methoxy-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O5S/c1-22-11-19-21-18(22)30-10-14-7-15(25)16(29-2)8-23(14)9-17(26)20-12-4-3-5-13(6-12)24(27)28/h3-8,11H,9-10H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUZXPZJVYQAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide

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